1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE
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Overview
Description
1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE is a complex organic compound with a molecular formula of C27H25FN2O and a molecular weight of 412.5 g/mol. This compound is notable for its unique structure, which includes a benzyl group, a fluorophenyl group, and an imidazoindole core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE involves several steps. The synthetic route typically starts with the preparation of the imidazoindole core, followed by the introduction of the benzyl and fluorophenyl groups. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BENZYL-9A-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-9,9-DIMETHYL-9,9A-DIHYDRO-1H-IMIDAZO[1,2-A]INDOL-2(3H)-ONE can be compared with other similar compounds, such as:
- 1-benzyl-9a-[(E)-2-(4-chlorophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
- 1-benzyl-9a-[(E)-2-(4-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C27H25FN2O |
---|---|
Molecular Weight |
412.5g/mol |
IUPAC Name |
3-benzyl-3a-[(E)-2-(4-fluorophenyl)ethenyl]-4,4-dimethyl-1H-imidazo[1,2-a]indol-2-one |
InChI |
InChI=1S/C27H25FN2O/c1-26(2)23-10-6-7-11-24(23)29-19-25(31)30(18-21-8-4-3-5-9-21)27(26,29)17-16-20-12-14-22(28)15-13-20/h3-17H,18-19H2,1-2H3/b17-16+ |
InChI Key |
MYAQFXSTQXHLBF-WUKNDPDISA-N |
SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)C=CC5=CC=C(C=C5)F)C |
Isomeric SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)/C=C/C5=CC=C(C=C5)F)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)C=CC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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